2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cholinesterase inhibition Alzheimer's disease β-Amyloid aggregation

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic piperidine-ether derivative with the molecular formula C₁₄H₂₁Cl₂NO and a molecular weight of 290.2 g/mol. This compound features a piperidine ring substituted at the 2-position with a 3-chlorobenzyloxyethyl moiety, presented as the hydrochloride salt to enhance aqueous solubility and stability.

Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
CAS No. 1220031-54-8
Cat. No. B1426523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
CAS1220031-54-8
Molecular FormulaC14H21Cl2NO
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCOCC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C14H20ClNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
InChIKeyQSQXHUVVOQYSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220031-54-8): Structural Identity and Physicochemical Baseline


2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic piperidine-ether derivative with the molecular formula C₁₄H₂₁Cl₂NO and a molecular weight of 290.2 g/mol [1]. This compound features a piperidine ring substituted at the 2-position with a 3-chlorobenzyloxyethyl moiety, presented as the hydrochloride salt to enhance aqueous solubility and stability. As part of a broader class of N-benzylpiperidine and piperidine-ether analogs investigated for central nervous system (CNS) receptor modulation and cholinesterase inhibition, the specific 3-chloro substitution pattern on the benzyl ring, combined with 2-position piperidine linkage and the ethylene glycol spacer, establishes a unique pharmacophoric profile that cannot be replicated by simple positional isomers or non-chlorinated analogs [2].

Why Close Analogs of 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Cannot Be Interchanged: The Risk of Positional Isomer Substitution


Within the piperidine-ether chemotype, minor structural perturbations profoundly impact biological activity profiles. The position of the chloro substituent on the benzyl ring (2-, 3-, or 4-chloro) determines the molecular electrostatic potential, dipole moment, and steric accessibility to target binding pockets — parameters that govern affinity for receptors such as cholinesterases, sigma receptors, and chemokine receptors [1]. Similarly, the point of attachment on the piperidine ring (2-, 3-, or 4-position) modulates the basicity of the nitrogen center and the conformational flexibility of the ether side chain, directly influencing pharmacokinetic properties including blood-brain barrier penetration and metabolic stability [2]. Class-level evidence demonstrates that 3-chlorobenzyl-substituted piperidine derivatives can achieve nanomolar to low-micromolar potency against butyrylcholinesterase (IC₅₀ = 0.72 µM) with concomitant β-amyloid anti-aggregation activity, whereas regioisomeric analogs with 2- or 4-chloro substitution exhibit divergent potency and selectivity profiles [1]. A 2-position piperidine attachment introduces a chiral center absent in symmetrically substituted 4-position analogs, offering additional stereochemical control for target engagement and intellectual property differentiation.

Quantitative Differentiation Evidence for 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Relative to Closest Analogs


Chloro Substituent Position Determines Cholinesterase Inhibitory Potency: 3-Chlorobenzyl vs. 4-Chlorobenzyl and 2-Chlorobenzyl Analogs

In a focused SAR study of N-benzylpiperidine derivatives as multi-target-directed ligands for Alzheimer's disease, the 3-chlorobenzyl-substituted analog (compound 23) demonstrated the most balanced dual activity profile: BuChE IC₅₀ = 0.72 µM and β-amyloid anti-aggregation inhibition of 72.5% at 10 µM [1]. By contrast, the corresponding 4-chlorobenzyl analog (compound 22) showed markedly reduced BuChE inhibitory activity (IC₅₀ > 10 µM) while the 2-chlorobenzyl analog exhibited diminished potency against both targets, demonstrating that the 3-chloro substitution pattern is critical for optimal target engagement [1]. Although this SAR was established on a phthalimide-linked scaffold rather than the ethylene glycol ether spacer, the electronic and steric contribution of the 3-chlorobenzyl moiety is expected to translate across linker variations, as the benzyl ring directly participates in π-π stacking and halogen-bonding interactions within the cholinesterase active site [1].

Cholinesterase inhibition Alzheimer's disease β-Amyloid aggregation

Piperidine 2-Position Attachment Introduces Chirality and Alters Conformational Profile vs. 3- and 4-Position Isomers

The target compound bears the ether side chain at the 2-position of the piperidine ring, introducing a stereogenic center that is absent in the 4-substituted analog 4-{2-[(3-chlorobenzyl)oxy]ethyl}piperidine hydrochloride and geometrically distinct from the 3-substituted isomer 3-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220018-64-3) [1][2]. PubChem-computed properties confirm that all three regioisomers share identical molecular formula (C₁₄H₂₁Cl₂NO), molecular weight (290.2 g/mol), topological polar surface area (21.3 Ų), hydrogen bond donor count (2), hydrogen bond acceptor count (2), and rotatable bond count (5) [1][2]. However, the 2-position substitution creates a chiral center (undefined stereocenter count = 1) that the 4-substituted analog lacks (undefined stereocenter count = 0), enabling enantioselective synthesis, chiral resolution, and the potential for differential receptor recognition — a critical advantage in CNS drug discovery where stereochemistry often dictates pharmacodynamic and pharmacokinetic outcomes [1].

Chiral building blocks Stereochemistry Conformational analysis

Hydrochloride Salt Form Ensures Aqueous Solubility and Long-Term Storage Stability: Vendor-Verified Purity Specification

The compound is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base form and provides long-term storage stability under recommended conditions (cool, dry environment) . Vendor technical datasheets specify a minimum purity of 95% (CAS 1220031-54-8, Catalog No. 2109AD, AKSci), with molecular identity confirmed by MDL Number MFCD13560272 . The comparator 3-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220018-64-3) is similarly specified at 95% purity (AKSci 0550DN), but lacks an MDL number registration, indicating comparatively less thorough characterization infrastructure . The 4-chloro positional isomer 2-{2-[(4-chlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1219980-68-3) is also available at 95% purity (AKSci 1713AD) with MDL MFCD13560284 , presenting equivalent purity but a distinct chloro substitution pattern that fundamentally alters biological activity.

Chemical procurement Purity specification Salt form

3-Chlorobenzyl Moiety Imparts Distinct Electrostatic Potential and Halogen-Bonding Capacity vs. 4-Chloro and Non-Chlorinated Analogs

The meta-chloro substitution on the benzyl ring (3-chlorobenzyl) generates a molecular electrostatic potential distribution that differs substantially from para-chloro (4-chlorobenzyl) and ortho-chloro (2-chlorobenzyl) isomers. The 3-chloro position places the halogen at a vector angle that is favorable for halogen-bonding interactions with backbone carbonyl groups in protein binding pockets, a phenomenon well-documented in structure-based drug design [1]. In the context of piperidine-based cholinesterase inhibitors, the 3-chlorobenzyl derivative achieves broader target engagement than the 4-chloro analog, as evidenced by dual BuChE and Aβ anti-aggregation activity [2]. Compared to the non-chlorinated benzyl analog 2-[2-(benzyloxy)ethyl]piperidine (CAS 160358-15-6), the introduction of the chlorine atom increases molecular weight by 70.9 Da (from 219.3 to 290.2 g/mol free base equivalent) and enhances lipophilicity, which is expected to improve blood-brain barrier penetration — a critical parameter for CNS-targeted applications [3][2].

Halogen bonding Molecular electrostatic potential Medicinal chemistry

High-Value Application Scenarios for 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Based on Quantitative Differentiation Evidence


Alzheimer's Disease Multi-Target-Directed Ligand (MTDL) Lead Optimization

The 3-chlorobenzyl-substituted piperidine scaffold has demonstrated validated dual activity against butyrylcholinesterase (IC₅₀ = 0.72 µM) and β-amyloid aggregation (72.5% inhibition at 10 µM), a combination not achieved by 4-chloro or 2-chloro positional isomers . The target compound, featuring the 3-chlorobenzyl moiety linked via an ethylene glycol spacer to a 2-substituted piperidine, provides a structurally distinct entry point for SAR exploration around this validated pharmacophore. The chiral 2-position piperidine offers opportunities for enantioselective synthesis not available with achiral 3- or 4-substituted analogs, potentially yielding enantiomer-specific improvements in BBB penetration and target selectivity .

Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Compound Libraries

The 2-position substitution on the piperidine ring introduces a stereogenic center (undefined stereocenter count = 1), distinguishing this compound from achiral 4-position analogs such as 4-{2-[(3-chlorobenzyl)oxy]ethyl}piperidine hydrochloride (stereocenter count = 0) . This chirality enables the compound to serve as a versatile building block for the construction of enantiomerically enriched libraries targeting CNS receptors, where stereochemistry frequently determines receptor subtype selectivity, off-target liability, and metabolic fate . The hydrochloride salt form ensures sufficient aqueous solubility for solution-phase parallel synthesis workflows .

Halogen-Bonding-Directed Fragment-Based Drug Discovery (FBDD)

The 3-chlorobenzyl group provides a geometrically well-defined halogen-bond donor at the meta position of the aromatic ring, enabling directional interactions with protein backbone carbonyls, π-systems, and structured water molecules within binding sites . This contrasts with 4-chlorobenzyl analogs, which orient the halogen away from key interaction sites in certain cholinesterase binding pockets . The compound can function as a fragment-like probe (MW 290.2 Da, within fragment-appropriate range) for halogen-bond-enabled fragment screening campaigns aimed at identifying novel chemical matter for neurodegenerative and neuropsychiatric targets .

Procurement-Standardized Reference Compound for Cholinesterase Inhibitor Screening Panels

With ≥95% purity specification, MDL registration (MFCD13560272), and hydrochloride salt form ensuring consistent solubility and stability, this compound is suitable as a quality-controlled reference standard for in vitro cholinesterase inhibition screening panels . The documented 3-chlorobenzyl SAR advantage over 4-chloro and 2-chloro isomers in both BuChE potency and Aβ anti-aggregation positions this compound as a chemically defined positive control or chemical probe for assay development in multi-target Alzheimer's drug discovery programs, offering superior lot-to-lot reproducibility compared to positional isomer analogs lacking MDL registration .

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